
Lck inhibitor 2 IC50 values for Src family kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lck inhibitor 2

Cat. No.: B1674660 Get Quote

Introduction: Lck and the Src Family of Kinases
Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein and a member of the Src

family of non-receptor tyrosine kinases.[1] It is primarily expressed in T-cells and Natural Killer

(NK) cells. Lck plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, which is

crucial for T-cell development and activation.[2][3] Upon TCR engagement, Lck phosphorylates

the immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR-associated CD3 and

ζ-chains, initiating a downstream signaling cascade that leads to T-cell activation, proliferation,

and cytokine release.[1][3]

The Src family of kinases (SFKs) is the largest family of non-receptor tyrosine kinases,

comprising nine members in humans: Src, Yes, Fyn, Fgr, Lck, Hck, Blk, Lyn, and Frk.[4] These

kinases are critical regulators of a wide array of cellular processes, including proliferation,

differentiation, survival, adhesion, and migration.[5] SFKs are characterized by a conserved

structure containing SH2, SH3, and tyrosine kinase domains.[5] Their activation is tightly

regulated, and dysregulation is implicated in various diseases, including cancer and

inflammatory disorders.[5][6] Given their central role in cellular signaling, SFKs are important

targets for therapeutic intervention.

Inhibitory Profile of Lck Inhibitor 2
"Lck Inhibitor 2" is described as a multi-target tyrosine kinase inhibitor.[7] Its inhibitory potency

is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the

concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
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The table below summarizes the reported IC50 values for "Lck Inhibitor 2" against several

kinases, including members of the Src family. It is important to note that different sources may

refer to compounds with similar names but distinct profiles. For clarity, data from two distinct

compound profiles, both referred to as "Lck Inhibitor," are presented.

Table 1: IC50 Values of Lck Inhibitors for Various Kinases

Kinase Target Kinase Family
Lck Inhibitor 2 IC50
(nM)[7]

Lck Inhibitor IC50
(nM)[4][8]

Lck Src Family 13 7

Lyn Src Family 3 21

Src Src Family Not Reported 42

Btk Tec Family 9, 26 (conflicting data) Not Reported

Txk Tec Family 2 Not Reported

Syk Syk Family Not Reported 200

Data presented is derived from cell-free biochemical assays.

Experimental Protocol: In Vitro Kinase Inhibition
Assay
Determining the IC50 value of an inhibitor requires a robust and reproducible experimental

method. While the specific protocol used for "Lck inhibitor 2" is not publicly detailed, a

standard biochemical kinase assay, such as a time-resolved fluorescence resonance energy

transfer (TR-FRET) assay, is commonly employed. The following provides a detailed,

representative methodology.

Objective: To determine the in vitro potency (IC50) of Lck Inhibitor 2 against a panel of Src

family kinases.

Materials:

Recombinant human kinase enzymes (e.g., Lck, Src, Lyn, Fyn)
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Specific peptide substrate for each kinase

Adenosine triphosphate (ATP)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Lck Inhibitor 2, serially diluted in DMSO

Detection reagents (e.g., Lanthanide-labeled anti-phosphopeptide antibody and a

fluorescently tagged acceptor molecule for TR-FRET)

Assay plates (e.g., low-volume 384-well plates)

Plate reader capable of time-resolved fluorescence detection

Methodology:

Compound Preparation:

Prepare a stock solution of Lck Inhibitor 2 in 100% DMSO (e.g., 10 mM).

Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 11-

point, 3-fold dilutions) for IC50 determination. The final DMSO concentration in the assay

should be kept constant and low (e.g., <1%).

Kinase Reaction:

Add the kinase reaction buffer to the wells of the assay plate.

Add the serially diluted Lck Inhibitor 2 or DMSO (for positive and negative controls) to the

appropriate wells.

Add the specific peptide substrate to all wells.

Initiate the kinase reaction by adding a mixture of the recombinant kinase enzyme and

ATP. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km)

for each specific kinase to ensure competitive binding can be accurately measured.
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Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a

predetermined period (e.g., 60-120 minutes).

Signal Detection:

Stop the kinase reaction by adding a stop buffer containing EDTA, which chelates the

Mg2+ required for kinase activity.

Add the detection reagents (e.g., TR-FRET antibody pair) to the wells.

Incubate the plate for the recommended time (e.g., 60 minutes) to allow for antibody

binding to the phosphorylated substrate.

Data Acquisition and Analysis:

Measure the signal (e.g., TR-FRET ratio) using a compatible plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO

only) and low (no enzyme) controls.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-

response) curve using appropriate software (e.g., GraphPad Prism).

Below is a diagram illustrating the general workflow for determining IC50 values.
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Caption: General workflow for an in vitro kinase assay to determine IC50 values.
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Signaling Pathways Involving Src Family Kinases
Src family kinases are integral components of numerous signaling pathways.[9] In T-

lymphocytes, Lck is the primary SFK involved in initiating the TCR signaling cascade. Inhibition

of Lck can effectively block T-cell activation, making it a therapeutic target for autoimmune

diseases and T-cell malignancies.[3]

The diagram below illustrates a simplified representation of the Lck-mediated T-cell receptor

signaling pathway.
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Caption: Simplified T-Cell Receptor (TCR) signaling pathway mediated by Lck.
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This pathway highlights key events:

TCR engagement with an antigen-MHC complex brings the co-receptor (e.g., CD4)

associated Lck into proximity.

Lck becomes activated and phosphorylates ITAM motifs on the CD3 chains.[1]

Phosphorylated ITAMs recruit another kinase, ZAP-70, which is subsequently activated by

Lck.[1]

Activated ZAP-70 phosphorylates downstream adaptors, leading to the activation of multiple

signaling branches, including the PLCγ1, PI3K, and Ras-MAPK pathways.[2]

These pathways culminate in the activation of transcription factors like NFAT and AP-1,

driving gene expression (e.g., Interleukin-2) and resulting in T-cell activation and

proliferation.[2]

Lck Inhibitor 2, by binding to the ATP pocket of Lck, prevents the initial phosphorylation

events, thereby blocking the entire downstream cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck)
inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR)
and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

3. What are LCK inhibitors and how do they work? [synapse.patsnap.com]

4. medchemexpress.com [medchemexpress.com]

5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

6. academic.oup.com [academic.oup.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://en.wikipedia.org/wiki/Tyrosin-protein_kinase_Lck
https://en.wikipedia.org/wiki/Tyrosin-protein_kinase_Lck
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274522/
https://www.benchchem.com/product/b1674660?utm_src=pdf-body
https://www.benchchem.com/product/b1674660?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Tyrosin-protein_kinase_Lck
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274522/
https://synapse.patsnap.com/article/what-are-lck-inhibitors-and-how-do-they-work
https://www.medchemexpress.com/Targets/Src.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135246/
https://academic.oup.com/jleukbio/article/68/5/603/6926954
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. medchemexpress.com [medchemexpress.com]

8. selleckchem.com [selleckchem.com]

9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells:
Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Lck inhibitor 2 IC50 values for Src family kinases].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674660#lck-inhibitor-2-ic50-values-for-src-family-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.medchemexpress.com/Lck-inhibitor-2.html
https://www.selleckchem.com/products/lck-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3039931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3039931/
https://www.benchchem.com/product/b1674660#lck-inhibitor-2-ic50-values-for-src-family-kinases
https://www.benchchem.com/product/b1674660#lck-inhibitor-2-ic50-values-for-src-family-kinases
https://www.benchchem.com/product/b1674660#lck-inhibitor-2-ic50-values-for-src-family-kinases
https://www.benchchem.com/product/b1674660#lck-inhibitor-2-ic50-values-for-src-family-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674660?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

